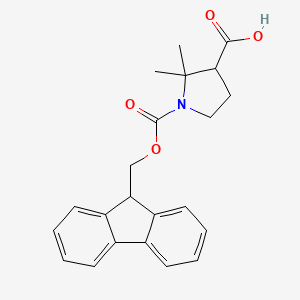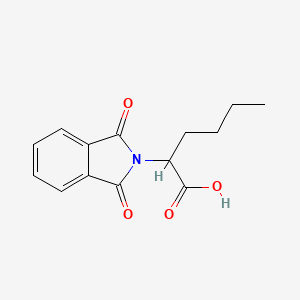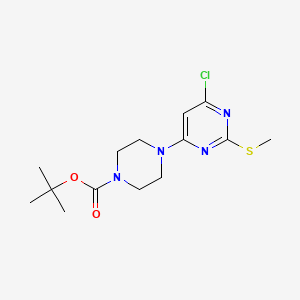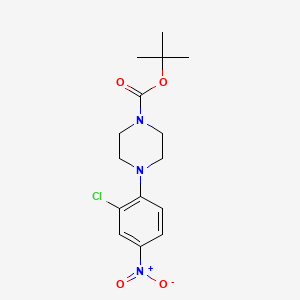
Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate” is a compound with the CAS Number: 170017-73-9 . It has a molecular weight of 307.35 . The compound is typically stored in a dry room at normal temperature . It’s physical form can be solid, semi-solid, liquid, or lump .
Synthesis Analysis
While specific synthesis information for “Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate” was not found, a related compound, “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate”, was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
Molecular Structure Analysis
The Inchi Code for “Tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate” is 1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18(20)21/h4-7H,8-11H2,1-3H3 .
Physical And Chemical Properties Analysis
The compound “Tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate” has a molecular weight of 307.35 . It is typically stored in a dry room at normal temperature . Its physical form can be solid, semi-solid, liquid, or lump .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of benziimidazole compounds, highlighting its significance in medicinal chemistry (Liu Ya-hu, 2010).
Molecular Structure and Conformational Analysis
- The compound's molecular structure and conformation have been extensively studied. Through techniques like X-ray diffraction and density functional theory (DFT) calculations, researchers have gained insights into its stability and molecular conformations. This is crucial for understanding how such compounds interact at the molecular level (Zhi-Ping Yang et al., 2021).
Biological Evaluation
- In some studies, derivatives of tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate have been synthesized and evaluated for biological activities, such as antibacterial and anthelmintic activities. This showcases the potential pharmaceutical applications of these compounds (C. Sanjeevarayappa et al., 2015).
Novel Chemistry and Pharmaceutical Core
- The compound's unique chemistry, particularly its sterically congested piperazine derivative, makes it a valuable core for pharmacologically useful compounds. Its synthesis using the modified Bruylants approach exemplifies its versatility in drug development (Ashwini Gumireddy et al., 2021).
Crystal and Molecular Structure Reports
- The crystal and molecular structure of tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate and its derivatives have been reported, providing detailed insights into its physical properties, which are essential for its application in material science and medicinal chemistry (C. Mamat et al., 2012).
Anticorrosive Properties
- Research has also explored the anticorrosive properties of certain derivatives of this compound. Studies show these compounds can be effective in protecting materials like carbon steel from corrosion, which broadens its applicability beyond the pharmaceutical industry (B. Praveen et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as n-boc piperazine derivatives have been used as building blocks in the synthesis of various organic compounds . These compounds have shown a wide spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of various organic compounds, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar compounds have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMRIXVUKSIEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

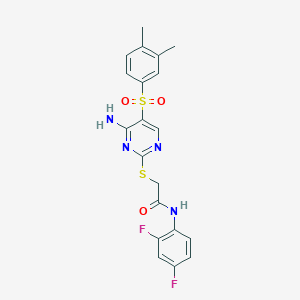
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylquinoxalin-2-ylthio)acetamide](/img/structure/B2409972.png)
![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde](/img/structure/B2409975.png)
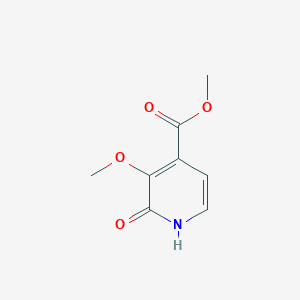
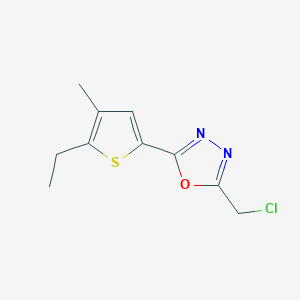

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)

![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)
